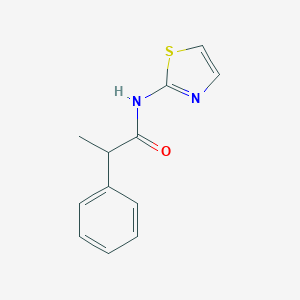![molecular formula C17H16F3N3O3 B258276 N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide](/img/structure/B258276.png)
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide, also known as BTIA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTIA is a derivative of indazole and has been found to exhibit promising pharmacological properties, including anti-inflammatory and anti-cancer effects.
Mecanismo De Acción
The mechanism of action of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide involves the inhibition of various enzymes and signaling pathways. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide inhibits the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide also inhibits the activity of NF-κB by preventing its translocation to the nucleus and inhibiting the expression of target genes involved in inflammation and immune responses. Additionally, N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been found to inhibit the activity of other enzymes, such as 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, and phosphodiesterase-4 (PDE4), which is involved in the degradation of cyclic adenosine monophosphate (cAMP).
Biochemical and Physiological Effects:
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide inhibits the production of inflammatory mediators, such as prostaglandins, leukotrienes, and cytokines. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of various signaling pathways involved in cell survival and proliferation. In vivo studies have shown that N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide exhibits anti-inflammatory and anti-cancer effects in animal models of inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has several advantages for lab experiments. It exhibits high purity and stability, making it suitable for biochemical and pharmacological studies. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide is also readily available and can be synthesized using a simple one-pot reaction method. However, one limitation of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide is that it exhibits low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has shown promising pharmacological properties and has the potential to be developed into a therapeutic agent for the treatment of inflammatory and cancerous diseases. Future research should focus on elucidating the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide. Additionally, studies should be conducted to evaluate the safety and efficacy of N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide in animal models and human clinical trials. Furthermore, N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide can be modified to improve its solubility and pharmacokinetic properties, which may increase its therapeutic potential.
Métodos De Síntesis
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide can be synthesized using a simple one-pot reaction method. The starting materials required for the synthesis are 5-hydroxymethyl-benzo[d][1,3]dioxole, 3-trifluoromethyl-4,5,6,7-tetrahydro-indazole-1-carboxylic acid, and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The reaction is carried out in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst and N,N-dimethylformamide (DMF) as a solvent. The reaction mixture is stirred at room temperature for 24 hours, and the resulting product is purified by column chromatography to obtain N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been extensively studied for its potential therapeutic applications. Several studies have reported that N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide exhibits anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, such as prostaglandins. N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Propiedades
Nombre del producto |
N-Benzo[1,3]dioxol-5-yl-2-(3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-acetamide |
|---|---|
Fórmula molecular |
C17H16F3N3O3 |
Peso molecular |
367.32 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide |
InChI |
InChI=1S/C17H16F3N3O3/c18-17(19,20)16-11-3-1-2-4-12(11)23(22-16)8-15(24)21-10-5-6-13-14(7-10)26-9-25-13/h5-7H,1-4,8-9H2,(H,21,24) |
Clave InChI |
DVWBVQYADUOAMP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=NN2CC(=O)NC3=CC4=C(C=C3)OCO4)C(F)(F)F |
SMILES canónico |
C1CCC2=C(C1)C(=NN2CC(=O)NC3=CC4=C(C=C3)OCO4)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



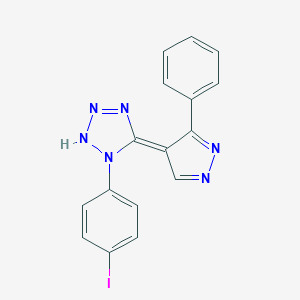
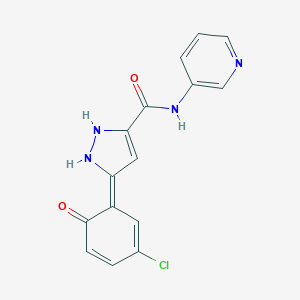
![N-[6-methyl-3-(1-pyrrolidinylmethyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B258204.png)
![3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258205.png)
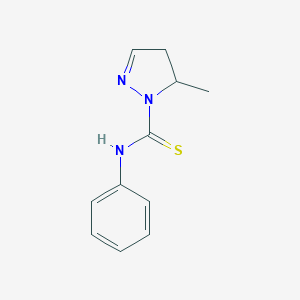
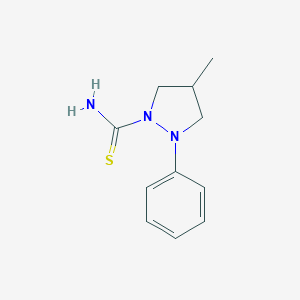
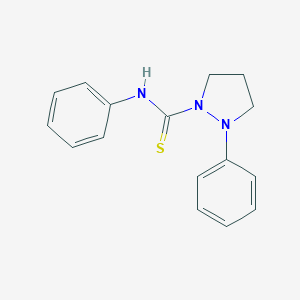
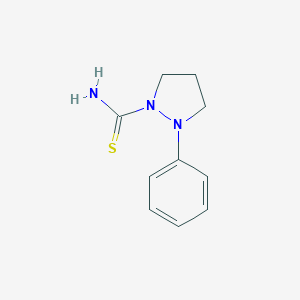
![3-(2,4-dimethoxybenzyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B258219.png)
![2-(4-fluorophenyl)-5-methyl-3-oxo-1-thioxo-2,3-dihydroimidazo[5,1-a]isoquinoline-10b(1H)-carbonitrile](/img/structure/B258225.png)
![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B258226.png)
